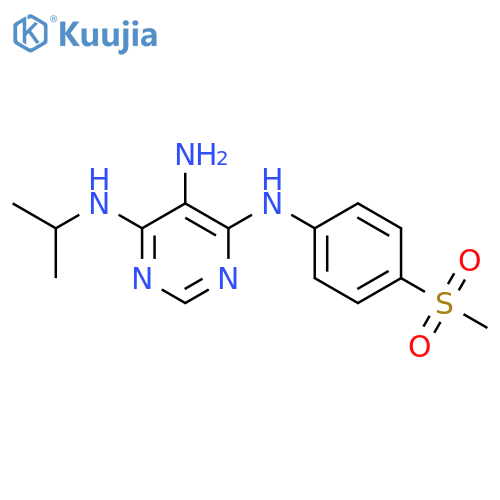

Cas no 1206969-13-2 (N4-Isopropyl-n6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine)

1206969-13-2 structure

商品名:N4-Isopropyl-n6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine

CAS番号:1206969-13-2

MF:C14H19N5O2S

メガワット:321.39796090126

CID:4577258

N4-Isopropyl-n6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine 化学的及び物理的性質

名前と識別子

-

- N4-Isopropyl-n6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine

-

- インチ: 1S/C14H19N5O2S/c1-9(2)18-13-12(15)14(17-8-16-13)19-10-4-6-11(7-5-10)22(3,20)21/h4-9H,15H2,1-3H3,(H2,16,17,18,19)

- InChIKey: AYCXPWPBOCAVFJ-UHFFFAOYSA-N

- ほほえんだ: C1=NC(NC2=CC=C(S(C)(=O)=O)C=C2)=C(N)C(NC(C)C)=N1

N4-Isopropyl-n6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1577131-1g |

N4-isopropyl-N6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine |

1206969-13-2 | 98% | 1g |

¥9515.00 | 2024-08-09 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00835001-1g |

N4-ISopropyl-n6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine |

1206969-13-2 | 95% | 1g |

¥6797.0 | 2023-04-05 | |

| Apollo Scientific | OR322730-100mg |

N4-Isopropyl-n6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine |

1206969-13-2 | 100mg |

£231.00 | 2024-07-21 |

N4-Isopropyl-n6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine 関連文献

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

1206969-13-2 (N4-Isopropyl-n6-(4-(methylsulfonyl)phenyl)pyrimidine-4,5,6-triamine) 関連製品

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量